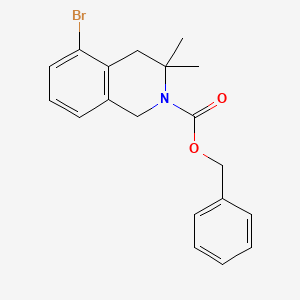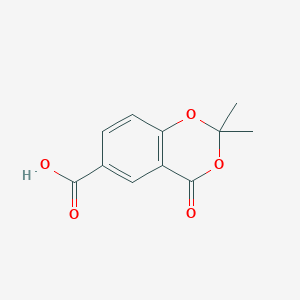
benzyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate typically involves the reaction of 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline with benzyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium carbonate to facilitate the formation of the ester bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of benzyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its isoquinoline core. This interaction can modulate biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3,4-dihydroisoquinoline-2-carboxylic acid: Similar structure but lacks the benzyl ester group.
3,3-Dimethyl-1,4-dihydroisoquinoline: Lacks the bromine and carboxylate groups.
N-alkylated 3,4-dihydroisoquinolinones: Similar core structure but different substituents.
Uniqueness
Benzyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate is unique due to the presence of both the benzyl ester and bromine substituents, which can significantly influence its chemical reactivity and biological activity. These features make it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C19H20BrNO2 |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
benzyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C19H20BrNO2/c1-19(2)11-16-15(9-6-10-17(16)20)12-21(19)18(22)23-13-14-7-4-3-5-8-14/h3-10H,11-13H2,1-2H3 |
InChI Key |
JVEFLZRXBZVTHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CN1C(=O)OCC3=CC=CC=C3)C=CC=C2Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-phenylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8538647.png)

![tert-butyl 4-[(4-nitrophenyl)methoxycarbonyl-prop-2-enylamino]piperidine-1-carboxylate](/img/structure/B8538650.png)





![6-Chloroimidazo[1,2-b]pyridazine-2-carbonyl chloride](/img/structure/B8538669.png)

![1-(2-Azabicyclo[2.2.2]octan-2-yl)-3,3,3-triphenylpropan-1-one](/img/structure/B8538686.png)


